molecular formula C9H17N3 B13957886 1-(1-isopropyl-1H-imidazol-2-yl)-N-methylethanamine

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylethanamine

Cat. No.: B13957886
M. Wt: 167.25 g/mol
InChI Key: IHPZMPIIFIAFGY-UHFFFAOYSA-N
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Description

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylethanamine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)-N-methylethanamine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-isopropyl-1H-imidazole with an appropriate alkylating agent under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in metal coordination complexes.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)-N-methylethanamine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound may interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-isopropyl-1H-imidazol-2-yl)methanol
  • 1-(1-isopropyl-1H-imidazol-2-yl)methanethiol
  • 1-(1-isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride

Uniqueness

1-(1-isopropyl-1H-imidazol-2-yl)-N-methylethanamine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to act as a ligand and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-methyl-1-(1-propan-2-ylimidazol-2-yl)ethanamine

InChI

InChI=1S/C9H17N3/c1-7(2)12-6-5-11-9(12)8(3)10-4/h5-8,10H,1-4H3

InChI Key

IHPZMPIIFIAFGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1C(C)NC

Origin of Product

United States

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